4-nitrobenzyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate
Description
“4-nitrobenzyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate” is a complex organic compound. It contains several functional groups, including a nitro group (-NO2), a trifluoromethyl group (-CF3), a carboxylate ester group (-CO2R), and an isoindoline group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the nitro group could be introduced through a nitration reaction . The trifluoromethyl group could be introduced through a reaction with a trifluoromethylating reagent . The carboxylate ester group could be formed through an esterification reaction. The isoindoline group could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular formula of this compound is C23H13F3N2O6 . Its average mass is 470.354 Da and its monoisotopic mass is 470.072571 Da . The compound likely has a complex three-dimensional structure due to the presence of the isoindoline group .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could direct electrophilic aromatic substitution reactions to occur at certain positions on the aromatic ring . The trifluoromethyl group is also electron-withdrawing and could influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the nitro, trifluoromethyl, and carboxylate ester groups could influence its polarity, solubility, and reactivity .Future Directions
The future directions for research on this compound would depend on its intended use or biological activity. For example, if it were a drug, future research could involve optimizing its structure for better activity, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]isoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F3N2O6/c24-23(25,26)18-3-1-2-4-19(18)27-20(29)16-10-7-14(11-17(16)21(27)30)22(31)34-12-13-5-8-15(9-6-13)28(32)33/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBNVBPRXTXJGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F3N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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